molecular formula C8H3BrClF3O2 B1341935 3-Bromo-4-(trifluoromethoxy)benzoyl chloride CAS No. 85366-63-8

3-Bromo-4-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1341935
CAS No.: 85366-63-8
M. Wt: 303.46 g/mol
InChI Key: NCUJEFXFJWHBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(trifluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is a white crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride . The reaction can be represented as follows:

3-Bromo-4-(trifluoromethoxy)benzoic acid+SOCl23-Bromo-4-(trifluoromethoxy)benzoyl chloride+SO2+HCl\text{3-Bromo-4-(trifluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-4-(trifluoromethoxy)benzoic acid+SOCl2​→3-Bromo-4-(trifluoromethoxy)benzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted benzoyl derivatives.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzoyl chloride
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups on the benzoyl chloride structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization.

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzoyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive overview of its significance in research.

  • Molecular Formula : C8H4BrClF3O2
  • Molecular Weight : 303.47 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethoxy group attached to a benzoyl chloride moiety, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation. A study on structurally related compounds reported IC50 values indicating effective cytotoxicity against various cancer cell lines, such as HeLa and MCF-7 cells, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLaTBDApoptosis induction
Similar compoundMCF-78.47 ± 0.18Cell cycle arrest

The mechanism of action for this compound likely involves the following pathways:

  • Inhibition of Enzyme Activity : The presence of halogens can enhance binding affinity to target enzymes, potentially inhibiting pathways critical for cancer cell survival.
  • Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptosis in cancer cells, leading to reduced tumor growth .

Study on Related Compounds

A study evaluated the biological activity of various halogenated benzoyl chlorides, including derivatives similar to this compound. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth significantly. For example, a study involving the administration of a related compound led to a marked reduction in tumor size compared to control groups, highlighting the potential therapeutic applications of these compounds .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJEFXFJWHBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592668
Record name 3-Bromo-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85366-63-8
Record name 3-Bromo-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.